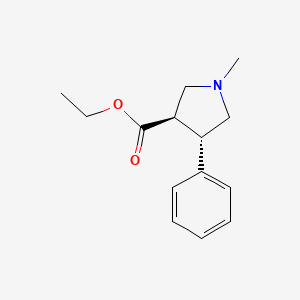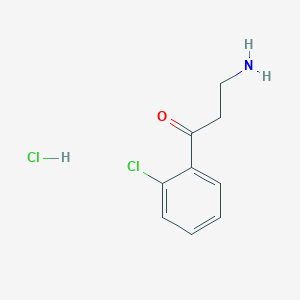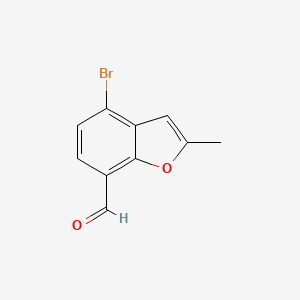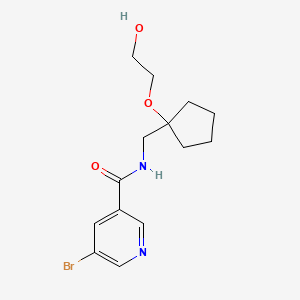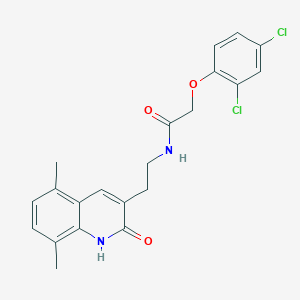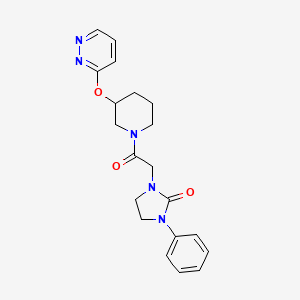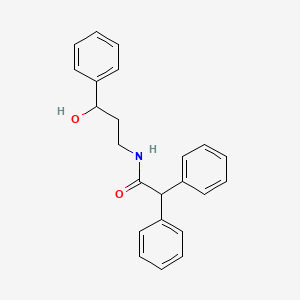
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-Hydroxy-3-phenylpropyl)formamide” is a compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 . It is categorized under impurities, metabolites, pharmaceutical standards, intermediates, and fine chemicals .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, “N-(3-hydroxy-3-phenylpropyl)-4-methylbenzamide” contains a total of 40 bonds. There are 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “Carbamic acid, N-(3-hydroxy-3-phenylpropyl)-, phenylmethyl ester” has a predicted boiling point of 483.3±45.0 °C, a predicted density of 1.174±0.06 g/cm3, and a predicted pKa of 12.50±0.46 .Applications De Recherche Scientifique
- Antioxidant Properties : Researchers have investigated the antioxidant potential of this compound. Its ability to scavenge free radicals may contribute to cellular protection and disease prevention .
- CoA Derivatives : N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide can be converted to its CoA derivative, 3-hydroxy-3-phenylpropionyl-CoA. This intermediate participates in various metabolic pathways .
- 3-Hydroxypropionic Acid Production : Researchers have engineered microbial cell factories (e.g., Saccharomyces cerevisiae) to produce 3-hydroxypropionic acid (3-HP) using this compound as a precursor. The biosynthesis pathway involves pyruvate carboxylase, benzoylformate decarboxylase, and 3-hydroxyisobutyrate dehydrogenase. Optimization strategies have led to impressive 3-HP titers in engineered strains .
Biological Activity and Medicinal Chemistry
Biochemical Pathways and Metabolism
Biotechnology and Metabolic Engineering
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-21(18-10-4-1-5-11-18)16-17-24-23(26)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21-22,25H,16-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNPQFBLWPQCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Methoxyphenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2470209.png)
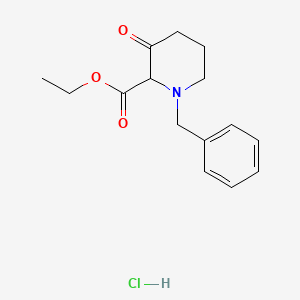
![5-bromo-2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2470211.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2470215.png)

